molecular formula C7H7FO3S B1456840 4-Methylphenyl fluorosulfonate CAS No. 660-34-4

4-Methylphenyl fluorosulfonate

Cat. No.: B1456840
CAS No.: 660-34-4
M. Wt: 190.19 g/mol
InChI Key: HDGCVZJQNVCZKP-UHFFFAOYSA-N
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Description

4-Methylphenyl fluorosulfonate (CAS 660-34-4) is an aromatic fluorosulfonate ester with the molecular formula C 7 H 7 FO 3 S and a molecular weight of 190.19 g/mol . This compound is a valuable reagent in organic synthesis and chemical research, particularly as an electrophilic coupling partner in cross-coupling reactions. Its structure features a fluorosulfonate leaving group attached to a 4-methylphenyl ring, making it a stable and effective arylating agent for introducing the p-tolyl (4-methylphenyl) moiety into more complex molecules. It is often considered a more stable and safer alternative to other aryl halides or sulfonates in metal-catalyzed transformations, such as Suzuki, Stille, or Negishi couplings. Researchers utilize this compound in the synthesis of pharmaceuticals, liquid crystals, and advanced materials, where the methyl group on the aromatic ring can be used for further functionalization . The compound requires careful handling and cold-chain transportation to maintain its stability and purity . It is offered with a high purity level of 97% . Safety Note: This compound is hazardous and can cause severe skin burns and eye damage (H314) and may cause respiratory irritation (H335) . It is for Research Use Only (RUO) and must be handled by qualified professionals in a well-equipped laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluorosulfonyloxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGCVZJQNVCZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Pathways of 4 Methylphenyl Fluorosulfonate

Electrophilic Properties and Reactivity Profiles of Aryl Fluorosulfonates

Aryl fluorosulfonates, including 4-methylphenyl fluorosulfonate, are recognized as powerful and versatile electrophilic partners in organic synthesis. scispace.com They serve as effective alternatives to aryl triflates and halides in a multitude of cross-coupling reactions. scispace.comsci-hub.ru The utility of aryl fluorosulfonates stems from their ready preparation from phenols and their stability, offering an advantage over the often more sensitive aryl triflates. scispace.comacs.org The fluorosulfonate group (–OSO₂F) is a potent leaving group, a property derived from the strong electron-withdrawing nature of the fluorine and oxygen atoms attached to the sulfur center. This inductive effect polarizes the C–O bond, enhancing the electrophilicity of the attached aryl ring.

The reactivity of aryl fluorosulfonates has been compared to other common electrophiles. In palladium-catalyzed cross-coupling reactions, the reactivity order has been established, showing that aryl fluorosulfonates are generally more reactive than aryl chlorides but less reactive than aryl bromides and iodides. nsf.gov Their reactivity is often comparable to that of aryl triflates. nsf.gov This tunable reactivity allows for selective transformations in molecules containing multiple potential leaving groups. researchgate.net For instance, density functional theory (DFT) studies on the oxidative addition of phenyl-substituted sulfonates with a Pd(0) catalyst indicated that the activation barriers for C–OSO₂F bond cleavage are virtually identical to those for triflates and nonaflates. researchgate.net This similarity in activation energy underscores their comparable performance as electrophilic partners in catalytic cycles. researchgate.net

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic systems. pressbooks.pub The reaction typically proceeds via a two-step addition-elimination mechanism. pressbooks.pub In the initial, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pubacs.org For the reaction to proceed, the aromatic ring must be able to stabilize the developing negative charge, a condition usually met by the presence of strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. pressbooks.pubresearchgate.net

In the case of aryl fluorosulfonates, the –OSO₂F group itself is a powerful electron-withdrawing group, which facilitates the nucleophilic attack. However, SNAr reactions are most efficient when additional electron-withdrawing substituents are present on the aryl ring. researchgate.net In the second step of the mechanism, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub The fluorosulfonate anion is an excellent leaving group, which facilitates this final step. While traditional SNAr reactions are common for highly electron-deficient rings, concerted nucleophilic aromatic substitution (CSNAr) mechanisms have also been proposed, particularly for substrates that are less electron-deficient or involve potent nucleophiles. strath.ac.uk Computational studies suggest that for some systems, the reaction may proceed through a single, concerted transition state rather than a discrete Meisenheimer intermediate. strath.ac.uk

The solvent plays a critical role in governing the kinetics and mechanism of SNAr reactions. nih.gov The choice of solvent can significantly influence reaction rates by stabilizing or destabilizing the charged intermediates and transition states. nih.govsemanticscholar.org Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) are commonly employed for SNAr reactions because they effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "naked" and more reactive. semanticscholar.orgacsgcipr.org

The polarity of the solvent directly impacts the aggregation state and reactivity of the nucleophile. mdpi.com In highly polar solvents, ion pairs of the nucleophilic reagent can become more separated, which can sometimes lead to decreased reactivity if the more solvated, "free" anion is less reactive than a tightly associated ion pair. semanticscholar.org Studies on the deoxyfluorination of aryl fluorosulfonates with tetramethylammonium (B1211777) fluoride (B91410) (TMAF) highlight the importance of solvent choice; DMF was found to be an effective solvent for this transformation. semanticscholar.org The reaction rate and even the operative mechanism can change with solvent composition in mixed solvent systems. nih.gov For example, a study on the reaction of substituted anilines with an electron-deficient anisole (B1667542) derivative in methanol-DMSO mixtures showed a shift from a polar SNAr mechanism to a single electron transfer (SET) pathway as the proportion of the aprotic solvent (DMSO) increased, particularly for more basic nucleophiles. nih.gov This demonstrates that the solvent environment not only affects the reaction rate but can also dictate the fundamental mechanistic pathway. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an effective electrophile in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions provide powerful methods for constructing complex molecular architectures from readily available phenolic precursors. scispace.comacs.org

Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C–N bonds. sci-hub.ru Aryl fluorosulfonates, including this compound, have emerged as viable alternatives to aryl halides and triflates in these reactions. sci-hub.rufigshare.com Research has demonstrated that various palladium catalyst systems can effectively couple aryl fluorosulfonates with a range of aryl and alkyl amines. figshare.compolyu.edu.hk

One study reported the use of Pd(PPh₃)₄ as a simple and effective catalyst for the amination of aryl fluorosulfonates in the presence of cesium carbonate (Cs₂CO₃) as the base. sci-hub.ru The use of molecular sieves as an additive was found to significantly improve the reaction yield. sci-hub.ru Another approach involves the combination of a palladium precursor like CpPd(cinnamyl) with a specialized phosphine (B1218219) ligand such as Xantphos. figshare.com These systems show high reactivity and allow for the coupling of a diverse array of aryl fluorosulfonates with amines. figshare.com The reactivity of the aryl fluorosulfonate electrophile in these palladium-catalyzed systems is often high, enabling amination reactions of abundant phenolic raw materials after their conversion to the corresponding fluorosulfonate. figshare.com

Table 1: Examples of Palladium-Catalyzed Amination of Aryl Fluorosulfonates Data sourced from a study by Lim et al. (2017) utilizing Pd(PPh₃)₄ catalyst. sci-hub.ru

Aryl FluorosulfonateAmineProductYield (%)
4-Cyanophenyl fluorosulfonateAniline4-(Phenylamino)benzonitrile75
4-Cyanophenyl fluorosulfonate4-Methoxyaniline4-((4-Methoxyphenyl)amino)benzonitrile80
4-Cyanophenyl fluorosulfonateN-Methylaniline4-(Methyl(phenyl)amino)benzonitrile56
4-Cyanophenyl fluorosulfonateMorpholine4-(Morpholino)benzonitrile71

Nickel catalysis offers a more cost-effective and sustainable alternative to palladium for cross-coupling reactions. figshare.comnih.gov Nickel-based systems have been successfully developed for the amination of aryl fluorosulfonates, demonstrating their high reactivity and utility. figshare.comresearchgate.net These reactions often employ a combination of a nickel(0) precursor, such as Ni(COD)₂, and a suitable phosphine ligand. figshare.com

For the nickel-catalyzed amination of aryl fluorosulfonates, the ligand plays a crucial role. The combination of Ni(COD)₂ with 1,1'-bis(diphenylphosphino)ferrocene (DPPF) in the presence of acetonitrile has been shown to be an effective catalytic system. figshare.com Similarly, N-heterocyclic carbene (NHC) ligands have proven uniquely effective in facilitating the nickel-catalyzed amination of aryl sulfamates, a related class of phenol (B47542) derivatives. nih.gov In these reactions, a strong base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine nucleophile. nih.gov The high reactivity of aryl fluorosulfonates with these generic nickel catalyst systems further expands their applicability in the synthesis of aryl amines from phenolic starting materials. figshare.com

Table 2: Examples of Nickel-Catalyzed Amination of Aryl Sulfamates Data sourced from a study on the amination of aryl sulfamates, a related class of electrophiles, by Garg et al. (2011) utilizing a Ni(cod)₂/SIPr·HCl catalyst system. nih.gov

Aryl SulfamateAmineProductYield (%)
Phenyl N,N-dimethylsulfamateMorpholine4-Phenylmorpholine95
p-Tolyl N,N-dimethylsulfamateMorpholine4-(p-Tolyl)morpholine91
4-(Trifluoromethyl)phenyl N,N-dimethylsulfamateMorpholine4-(4-(Trifluoromethyl)phenyl)morpholine75
4-Methoxyphenyl N,N-dimethylsulfamateMorpholine4-(4-Methoxyphenyl)morpholine94

Suzuki-Miyaura Cross-Coupling Reactions Utilizing Aryl Fluorosulfonates

Aryl fluorosulfonates, including this compound, have emerged as effective electrophilic partners in Suzuki-Miyaura cross-coupling reactions, offering an alternative to traditional aryl halides and triflates. princeton.edu These reactions are pivotal for the formation of biaryl structures, which are common motifs in pharmaceuticals and agrochemicals. nsf.gov

A highly efficient protocol for the Suzuki-Miyaura cross-coupling of aryl fluorosulfonates has been developed using air- and moisture-stable NHC-Pd(II) chloro dimers as catalysts. nih.gov This method demonstrates broad functional group tolerance and proceeds in excellent yields with low catalyst loading (0.10-0.20 mol%) in the presence of a mild base like potassium phosphate (B84403) (K₃PO₄) under aqueous conditions. nih.govacs.org The operational simplicity and the use of a phosphine-free catalyst system make this a practical and advantageous method for C–O bond activation. nih.govnih.gov

The scope of this reaction is extensive, accommodating electronically diverse aryl fluorosulfonates. For instance, substrates with electron-donating groups like methoxy (B1213986) and alkyl, as well as electron-withdrawing groups such as trifluoromethyl, are well-tolerated. nih.gov Specifically, the cross-coupling of this compound with various arylboronic acids proceeds efficiently under these conditions. nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl fluorosulfate (B1228806) to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov The use of N-heterocyclic carbene (NHC) ligands on the palladium catalyst has been shown to be superior to phosphine-based systems, leading to higher reactivity and broader substrate scope. nih.govnih.gov

Chemoselectivity in Multi-Substituted Systems

The reactivity of the fluorosulfate group allows for chemoselective cross-coupling reactions in molecules containing multiple potential leaving groups. nih.gov The established reactivity order for common electrophilic leaving groups in palladium-catalyzed Suzuki-Miyaura reactions is generally I > Br ≥ OTf > OSO₂F > Cl. princeton.edumdpi.com This hierarchy enables the selective functionalization of one site over another.

For instance, in a molecule containing both a bromo and a fluorosulfonate group, the bromo group will preferentially react under specific catalytic conditions, leaving the fluorosulfonate group intact for subsequent transformations. mdpi.com This chemoselectivity is crucial for the stepwise synthesis of complex polysubstituted aromatic compounds. mdpi.com Studies using Pd-NHC catalysts have shown high selectivity for the cross-coupling of aryl fluorosulfonates over chlorides, sulfonates, and sulfamates. nih.gov However, aryl bromides tend to couple preferentially over aryl fluorosulfonates. nih.gov The choice of the palladium catalyst and reaction conditions is critical to control this selectivity. mdpi.com

Applications in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

SuFEx click chemistry, introduced by Sharpless and co-workers, has become a powerful tool for the reliable formation of covalent bonds under mild, often metal-free conditions. nih.govnih.gov It relies on the unique reactivity of the S(VI)-F bond.

Fundamental Principles of SuFEx Reactivity

The foundational principle of SuFEx chemistry is the remarkable balance of stability and latent reactivity of high-oxidation-state sulfur(VI) fluorides. nih.govacs.org The S(VI)-F bond is exceptionally stable under many conditions, including exposure to water, oxygen, and thermal stress. nih.govchemrxiv.org However, its reactivity can be "unleashed" under specific catalytic conditions, allowing for exchange reactions with nucleophiles. chemrxiv.org

This "click" reactivity is typically triggered by catalysts such as organic bases (e.g., triethylamine (B128534), DBU), Lewis acids, or bifluoride salts. chemrxiv.orgbeilstein-journals.org The reactivity of the SuFEx connector is dependent on the electrophilicity of the sulfur core, with stronger bases generally required for less reactive S-F bonds. beilstein-journals.org Phenols and amines are common nucleophiles in SuFEx reactions, leading to the formation of stable sulfonate and sulfonamide linkages, respectively. nih.gov

Role of this compound as a SuFEx Coupling Partner

Aryl fluorosulfonates, such as this compound, are key electrophilic partners in SuFEx reactions. mdpi.com They are readily synthesized from the corresponding phenols using sulfuryl fluoride (SO₂F₂), an inexpensive and abundant gas. In the context of SuFEx, the aryl fluorosulfate itself can act as a "hub" for further functionalization.

The reaction of an aryl fluorosulfate with a silylated hydroxyl group, for example, can efficiently generate sulfate (B86663) diesters. mdpi.com The electronic properties of the aryl fluorosulfate influence the reaction rate, with electron-deficient aryl fluorosulfonates generally reacting faster. mdpi.com This allows for a degree of tunability in designing SuFEx reactions. While specific studies on this compound as a SuFEx partner are part of the broader class of aryl fluorosulfonates, its electron-donating methyl group would suggest a moderate reactivity that can be modulated by the choice of catalyst and reaction conditions.

Elucidation of SuFEx Reaction Mechanisms

The mechanism of SuFEx reactions has been a subject of detailed investigation. For the reaction of sulfonyl fluorides with amines, a computational study suggested an Sₙ2-type mechanism. nsf.gov In the case of reactions with phenolate (B1203915) anions, an addition-elimination mechanism with a low activation barrier is proposed. nsf.gov

The role of the catalyst is crucial. In base-mediated reactions, the base can act as a Brønsted base, deprotonating the nucleophile (e.g., a phenol) to increase its reactivity. mdpi.com Alternatively, Lewis bases can activate the sulfur(VI) center. Computational studies on calcium bistriflimide-mediated SuFEx have shown that the calcium ion can coordinate to both the sulfonyl fluoride and the amine nucleophile, activating the sulfur center and stabilizing the leaving fluoride ion. The mechanism can also be influenced by the solvent and the presence of additives like hexamethyldisilazane (B44280) (HMDS), which can act as a fluoride scavenger. beilstein-journals.org

Radical Reactions and Photoredox Catalysis involving Fluorosulfonates

While less common than their use in polar reactions, aryl fluorosulfonates can participate in transformations involving radical intermediates, particularly through the use of photoredox catalysis. This field opens new avenues for the functionalization of these stable compounds.

Visible light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate radical intermediates from stable precursors. princeton.edu While direct photoredox-mediated C-O bond cleavage of aryl fluorosulfonates is not extensively documented, their participation in dual catalytic systems is emerging. For instance, a method for the phosphorylation of aryl C-O bonds, including those from aryl fluorosulfonates, has been developed using a photoredox/nickel dual catalytic system. acs.org

In such systems, the photocatalyst, upon excitation, can reduce a nickel(II) precursor to a more reactive low-valent nickel species. This nickel catalyst can then undergo oxidative addition into the C-O bond of the aryl fluorosulfate. The resulting organonickel intermediate can then engage in a cross-coupling reaction.

Furthermore, derivatives of 4-methylphenyl sulfonamide have been utilized in photoredox-catalyzed reactions to install N-(difluoromethyl)sulfonamide moieties onto arenes and alkenes, showcasing the utility of the broader tosyl functional group in radical-based transformations. nih.gov These reactions proceed via radical intermediates generated under the influence of a photocatalyst. While this example does not directly involve the cleavage of the C-O bond of this compound, it highlights the potential for related structures to engage in photoredox-catalyzed radical processes. The general principles of photoredox catalysis, involving the generation of aryl radicals from aryl halides or other precursors, suggest that under appropriate conditions, aryl fluorosulfonates could be coaxed into similar reactivity patterns, although this remains a developing area of research. princeton.edu

Aryne Generation from Fluorosulfonate Precursors

The generation of highly reactive aryne intermediates from stable precursors is a cornerstone of modern synthetic organic chemistry. Among the various methods developed, the use of fluorosulfonate-based precursors, particularly o-(trimethylsilyl)aryl fluorosulfates, has gained prominence due to the mild reaction conditions required for aryne formation. This section details the synthesis and reactivity of these precursors and the subsequent transformations of the generated arynes.

Synthesis and Reactivity of o-(Trimethylsilyl)aryl Fluorosulfates as Aryne Precursors

A concise and effective method for the synthesis of o-(trimethylsilyl)aryl fluorosulfates has been developed, establishing them as viable aryne precursors. acs.orgfigshare.comnih.gov This class of compounds can be prepared from readily available phenols. nih.gov The synthetic route offers an alternative to methods employing trifluoromethanesulfonic anhydride (B1165640), a reagent known for its toxicity and high cost. researchgate.net The resulting o-(trimethylsilyl)aryl fluorosulfates are stable and can be activated under mild conditions to generate arynes. nih.gov

The reactivity of these precursors is triggered by a fluoride source, which induces the elimination of the trimethylsilyl (B98337) and fluorosulfate groups to form the aryne intermediate. wikipedia.org This method has been successfully applied to generate a variety of substituted and unsubstituted arynes. researchgate.net The generation of arynes from these precursors occurs under conditions that are compatible with a wide range of functional groups, allowing for their use in complex molecular syntheses.

The following table summarizes the synthesis of various o-(trimethylsilyl)aryl fluorosulfates and their subsequent use as aryne precursors.

Precursor StructureReactant 1Reactant 2ProductYield (%)Ref.
2-(trimethylsilyl)phenolSulfuryl fluorideo-(trimethylsilyl)phenyl fluorosulfate- researchgate.net
2-iodophenolHexamethyldisilazane (HMDS)n-BuLi, then H2O2-(trimethylsilyl)phenol80 nih.gov

Table 1: Synthesis of o-(trimethylsilyl)aryl fluorosulfate precursors.

The generated arynes from these fluorosulfate precursors exhibit typical reactivity patterns, readily participating in various chemical transformations. acs.org

Subsequent Cycloaddition and Insertion Reactions of Generated Arynes

Once generated, the arynes derived from fluorosulfonate precursors are highly reactive intermediates that can be trapped in situ by a variety of reagents. acs.org Their electrophilic nature makes them excellent partners in cycloaddition and insertion reactions, providing powerful tools for the construction of complex molecular architectures. wikipedia.orgwiley-vch.de

Cycloaddition Reactions:

Arynes readily undergo cycloaddition reactions, most notably [4+2] cycloadditions (Diels-Alder reactions) and [2+2] cycloadditions. wikipedia.orgwiley-vch.de For instance, the aryne generated from o-(trimethylsilyl)phenyl fluorosulfate reacts smoothly with trapping agents like furans to yield the corresponding Diels-Alder adducts in good yields. acs.orgresearchgate.net These reactions have been successfully performed with various substituted furans, demonstrating the versatility of this method. researchgate.net The reaction with anthracene (B1667546) also proceeds efficiently to produce triptycene. wikipedia.org

Azides are another class of compounds that effectively trap arynes generated from fluorosulfate precursors, leading to the formation of benzotriazoles in good to excellent yields. acs.orgresearchgate.net This reaction is tolerant of both electron-donating and electron-withdrawing substituents on the azide. researchgate.net

The table below presents examples of cycloaddition reactions involving arynes generated from o-(trimethylsilyl)phenyl fluorosulfate.

Aryne Trapping AgentReaction TypeProductYield (%)Ref.
Furan[4+2] CycloadditionDiels-Alder adduct82 researchgate.net
2-Methylfuran[4+2] CycloadditionDiels-Alder adduct60 researchgate.net
Various Azides[3+2] CycloadditionBenzotriazolesGood to Excellent researchgate.net

Table 2: Cycloaddition reactions of arynes generated from a fluorosulfate precursor.

Insertion Reactions:

Beyond cycloadditions, arynes can also participate in insertion reactions. For example, they can react with acyl acetoacetates. acs.orgnih.gov These reactions highlight the broad utility of arynes generated from fluorosulfonate precursors in forming new carbon-carbon and carbon-heteroatom bonds. The ability to engage in these diverse transformations under mild conditions makes o-(trimethylsilyl)aryl fluorosulfates valuable precursors in organic synthesis. acs.org

Applications and Functionalization Strategies of 4 Methylphenyl Fluorosulfonate in Chemical Disciplines

Advanced Organic Synthesis and Materials Science

In the realm of organic synthesis and materials science, 4-methylphenyl fluorosulfonate serves as a powerful building block and functionalization agent. Its utility is particularly evident in the synthesis of intricate aromatic structures, the late-stage modification of complex molecules, the preparation of organophosphorus compounds, and in the field of polymer chemistry.

Synthesis of Complex Polysubstituted Aromatic Scaffolds

This compound has proven to be an effective electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of polysubstituted aromatic scaffolds. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The fluorosulfonate moiety acts as an excellent leaving group, comparable in reactivity to the more commonly used triflate group.

Aryl fluorosulfonates, including the 4-methylphenyl derivative, participate in several key cross-coupling reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or pseudohalide. This compound can be effectively coupled with various aryl- and vinylboronic acids to form biaryl and styrenyl compounds, respectively. A highly efficient protocol for this coupling has been developed using air- and moisture-stable NHC–Pd(II) chloro dimers, which allows the reaction to proceed in excellent yields with broad functional group tolerance under aqueous conditions acs.org.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. Palladium-catalyzed Sonogashira cross-couplings of (hetero)aryl fluorosulfonates with terminal alkynes have been reported to proceed with synthetically useful yields google.com. This method provides a direct route to aryl-substituted alkynes, which are important intermediates in organic synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed amination is a powerful method for the synthesis of arylamines. Aryl fluorosulfonates have been successfully employed as coupling partners in these reactions, providing access to a wide range of N-aryl compounds rsc.orgnih.govtcichemicals.commdpi.com. Novel Buchwald-Hartwig aminations of aryl fluorosulfonates using a catalytic amount of Pd(PPh3)4 in the presence of Cs2CO3 have been described, yielding a variety of biaryl amines in moderate to good yields rsc.org.

The versatility of this compound in these reactions makes it a valuable tool for medicinal chemists and materials scientists in the synthesis of complex molecules with tailored properties.

Cross-Coupling ReactionCatalyst System (Example)Coupling PartnerResulting Scaffold
Suzuki-Miyaura NHC–Pd(II) chloro dimersArylboronic acidBiaryl
Sonogashira DPPF/[Pd(cinnamyl)Cl]2Terminal alkyneAryl-substituted alkyne
Buchwald-Hartwig Pd(PPh3)4 / Cs2CO3AmineN-Aryl compound

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, as it allows for the modification of complex, drug-like molecules in the final steps of a synthetic sequence. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. The reactivity of the fluorosulfonate group in this compound makes it a suitable handle for such transformations.

The ability of aryl fluorosulfonates to participate in a wide array of cross-coupling reactions under mild conditions is a key advantage for LSF. A complex molecule containing a phenolic hydroxyl group can be readily converted to the corresponding fluorosulfonate, which can then be subjected to various coupling reactions to introduce new functional groups. This strategy has been demonstrated in the palladium-catalyzed carbonylation of aryl fluorosulfates with aryl formates to produce esters, showcasing the potential for late-stage derivatization of complex molecules enamine.net.

Furthermore, the concept of umpolung, or polarity inversion, has been applied to the para-C–H functionalization of anilides derived from arylhydroxylamines. This process involves an initial O-fluorosulfonation of the arylhydroxylamine, highlighting a related transformation where a fluorosulfonyl-containing intermediate plays a key role in the regioselective introduction of a functional group nih.gov.

Precursors for Organophosphorus Compounds (e.g., Aryl Phosphonates)

Organophosphorus compounds, particularly aryl phosphonates, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. The synthesis of these compounds has been advanced by the use of aryl fluorosulfonates as precursors.

Recent research has demonstrated the successful synthesis of aryl phosphonates through a transition metal-catalyzed C–P cross-coupling reaction of aryl fluorosulfonates with hydrogen phosphoryl compounds enamine.netnih.gov. This method offers a versatile and efficient route to a wide range of (hetero)aryl phosphonate (B1237965) derivatives. The reaction tolerates a variety of important functional groups, making it a valuable tool for the synthesis of complex organophosphorus molecules nih.gov. The development of both palladium and nickel-based catalytic systems for this transformation has been reported enamine.net.

CatalystLigandBaseSolventProduct Yield (Range)
Pd(OAc)2DPEphosK2CO3DioxaneModerate to Excellent
NiCl2(dppp)-K2CO3DioxaneGood

Role in Polymerization Initiation and Polymer Modification

While specific examples detailing the use of this compound as a direct initiator for polymerization or for extensive polymer modification are not widely documented in the reviewed literature, the chemical nature of the fluorosulfonate group suggests potential applications in these areas.

Sulfonate esters, in general, can act as initiators for cationic polymerization under certain conditions. The fluorosulfonate group, being a good leaving group, could potentially initiate the polymerization of susceptible monomers. For instance, trifluoromethyl sulfonates are known to catalyze the cationic polymerization of vinyl ethers rsc.org. By analogy, this compound could potentially initiate similar polymerization processes, although this application requires further investigation.

In the context of polymer modification, the reactivity of the fluorosulfonate group in cross-coupling reactions could be exploited to graft new functionalities onto polymer backbones. A polymer bearing phenolic hydroxyl groups could be functionalized with this compound, and this modified polymer could then serve as a scaffold for further derivatization via Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This "grafting to" approach is a common strategy for synthesizing graft copolymers with tailored properties mdpi.com. Surface modification of polymers is another area where such reactivity could be beneficial for altering surface properties like hydrophobicity or biocompatibility nih.govnih.govmdpi.com.

Chemical Biology and Bioconjugation Strategies

The unique reactivity of the fluorosulfate (B1228806) group has also been harnessed in the field of chemical biology, particularly in the design of covalent modifiers for biological systems.

Development of Covalent Modifiers for Biological Systems

Arylfluorosulfates have recently emerged as a class of latent electrophiles for the selective covalent modification of proteins nih.govnih.gov. This strategy is valuable for identifying and characterizing proteins and their functions, as well as for the development of targeted covalent inhibitors in drug discovery.

The fluorosulfate "warhead" exhibits a balanced reactivity, being stable enough to avoid non-specific reactions with off-target nucleophiles in a cellular context, yet reactive enough to form a covalent bond with specific amino acid residues within a protein's binding pocket. This context-dependent reactivity is a key advantage. The covalent modification is often facilitated by the protein microenvironment, where nearby basic residues can activate the nucleophilic amino acid and/or stabilize the leaving fluoride (B91410) ion nih.gov.

Arylfluorosulfate-based probes have been shown to selectively label tyrosine, lysine (B10760008), and serine residues in proteins nih.gov. This selectivity for less common nucleophilic residues (compared to the more frequently targeted cysteine) expands the toolkit for chemical biologists. The covalent bond formation allows for durable target engagement, which can be advantageous for therapeutic applications. The development of these covalent modifiers represents a significant advancement in the design of chemical probes and drugs with novel mechanisms of action.

Target ResidueProtein Examples
TyrosineiLBPs, GSTP1, GSTO1, BLVRA, HMOX2, HSDL2, ALKBH5, TIGAR
LysineTTR, NME1, TMPT, HMOX2
SerineDcpS

Selective Targeting of Non-Cysteine Residues in Proteins

The development of covalent inhibitors has historically focused on targeting cysteine residues due to the high nucleophilicity of the thiol side chain. researchgate.net However, the low abundance of cysteine in the proteome has limited the scope of this approach. researchgate.net Sulfur(VI) fluorides (SFs), including aryl fluorosulfonates, have emerged as valuable electrophiles for expanding covalent targeting to other, more abundant amino acid residues. researchgate.net These electrophiles can react with a range of nucleophilic amino acids, such as lysine, tyrosine, histidine, and serine, providing a means to covalently modify proteins that lack a suitably positioned cysteine. researchgate.netresearchgate.net

Research into inhibitors for the lipid kinase PI4KIIIβ illustrates this principle. nih.govrsc.orgstrath.ac.uk Fluorosulfate-bearing compounds were designed to target a conserved lysine residue (Lys549) within the ATP binding site of the enzyme. nih.gov Mass spectrometry analysis confirmed that a fluorosulfate inhibitor selectively formed a single covalent adduct with the protein, demonstrating specific target engagement in contrast to more promiscuous covalent inhibitors. nih.gov Further crystallographic studies revealed that a fluorosulfate strategy could also be used to target a distal tyrosine residue, highlighting the versatility of this warhead in engaging different nucleophilic residues. rsc.orgstrath.ac.uk The reactivity of fluorosulfates is often enhanced by the protein's microenvironment; proximal basic amino acid residues are thought to lower the pKa of the target residue's hydroxyl or amino group, increasing its nucleophilicity and reactivity toward the fluorosulfate electrophile. nih.gov

Table 1: Examples of Non-Cysteine Residues Targeted by Aryl Fluorosulfate Probes
Target ProteinTargeted Residue(s)Key FindingReference
PI4KIIIβLysine, TyrosineDemonstrated selective covalent modification of a conserved lysine and a distal tyrosine. nih.govrsc.orgstrath.ac.uk nih.govrsc.orgstrath.ac.uk
DcpS EnzymeSerineA nanomolar fluorosulfate inhibitor reacted with a noncatalytic serine in the binding site. nih.gov nih.gov
Sirtuin 5 (SIRT5)TyrosineAryl fluorosulfate inhibitors were developed to covalently target Tyr102. d-nb.info d-nb.info
Cellular retinoic acid binding protein 2 (CRABP2)TyrosineA clickable fluorosulfate probe was found to react with a tyrosine residue in the binding site. nih.gov nih.gov

Functionalization to Enhance Physicochemical and Pharmacokinetic Profiles

The process of optimizing a bioactive "hit" compound into a "lead" with drug-like properties is a demanding phase in drug discovery. jk-sci.com This optimization requires iterative synthesis and testing of analogs to improve target specificity, potency, and metabolic stability. jk-sci.com Functionalization using Sulfur(VI) Fluoride Exchange (SuFEx) chemistry provides a powerful platform for this process. By modifying a lead compound with a SuFExable hub, such as an iminosulfur oxydifluoride, a large number of diverse analogs can be generated rapidly. nih.govucsd.edu

This high-throughput diversification allows for efficient exploration of the structure-activity relationship (SAR) to identify compounds with improved profiles. For instance, in the optimization of an inhibitor for the cysteine protease SpeB, this strategy led to the creation of drug-like inhibitors with significantly higher potency. nih.govucsd.edu A key success from this approach was the development of a compound that not only showed high potency and selectivity but also possessed favorable pharmacokinetic characteristics. jk-sci.com The optimized inhibitor was found to be stable against human liver microsomes (t½ = 120 min), soluble in phosphate-buffered saline (PBS), and compliant with Lipinski's rules for drug-likeness. jk-sci.com This demonstrates that functionalization strategies built around SuFEx chemistry can effectively enhance the physicochemical and pharmacokinetic properties necessary for a viable drug candidate.

Development of Specialized Reagents and Compound Libraries

The utility of this compound and related compounds is intrinsically linked to the development of robust synthetic methodologies and the ability to generate large, diverse libraries of molecules for screening.

Design and Synthesis of Fluorosulfate-Based Covalent Probes

Fluorosulfate-based covalent probes are designed by incorporating the fluorosulfate group as an electrophilic "warhead" into a molecule that has affinity for a specific protein target. d-nb.infonih.gov This design often includes a bioorthogonal handle, such as an alkyne, which allows for subsequent "click" chemistry reactions to visualize or identify protein targets. nih.govd-nb.info

The synthesis of these probes frequently starts with a phenol-containing precursor. nih.govresearchgate.net Advances in synthetic chemistry have provided several efficient methods for converting phenols into fluorosulfates. One key method involves the use of sulfuryl fluoride (SO₂F₂) gas. nih.gov For ease of use and scalability, a liquid-based protocol using sulfuryl fluoride dissolved in acetonitrile (B52724) has been developed, which is suitable for library synthesis in 96-well plates. nih.gov To avoid handling gaseous reagents, stable and crystalline alternatives have been created. One such reagent is [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), which enables the efficient "click fluorosulfurylation" of a wide range of phenols. nih.gov Another approach involves a fluorosulfuryl imidazolium (B1220033) triflate salt, which effectively delivers the SO₂F group to phenol (B47542) nucleophiles. nih.gov These synthetic innovations have been crucial in facilitating the creation of diverse fluorosulfate chemical probes for applications in chemical biology. nih.gov

Creation of Diverse Functional Libraries via High-Throughput SuFEx Reactions

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction, characterized by its high efficiency and reliability. researchgate.net These features make it exceptionally well-suited for high-throughput synthesis and screening. jk-sci.com The biocompatible nature of SuFEx reactions allows for the direct screening of product libraries in biological assays without the need for purification. nih.govucsd.edu

This paradigm has been applied to accelerate the hit-to-lead optimization process. jk-sci.comnih.gov In one notable example, a modest inhibitor of the bacterial cysteine protease SpeB was modified with an iminosulfur oxydifluoride hub. ucsd.eduresearchgate.net This functionalized core was then reacted with a library of 460 different amines in overnight reactions to produce a diverse set of analogs. ucsd.eduresearchgate.net The direct screening of these products identified inhibitors with a 300-fold increase in potency. nih.govresearchgate.net Similarly, a library of 480 macrocyclic peptides containing a fluorosulfate electrophile was generated using a solid-phase synthesis method, enabling the screening of molecules with specific protein labeling patterns. stanford.edu The SuFEx chemistry platform is also compatible with miniaturization; synthesis has been successfully performed on a picomole scale in 1536-well plates using acoustic liquid handlers, demonstrating its adaptability to standard high-throughput screening (HTS) robotics. jk-sci.comucsd.edu

Table 2: Examples of Compound Library Synthesis using SuFEx Chemistry
Target/ApplicationLibrary SizeCore Scaffold/ReactionKey OutcomeReference
SpeB Cysteine Protease Inhibitors460 analogsIminosulfur oxydifluoride core + primary/secondary aminesGenerated inhibitors with up to 480-fold higher potency. ucsd.edu nih.govucsd.eduresearchgate.net
Chemoproteomic Probes480 macrocyclesSolid-phase synthesis of peptides with a fluorosulfate (OSF) electrophile.Created a library of covalent ligands for screening and target identification. stanford.edu stanford.edu

Advanced Spectroscopic and Computational Characterization in 4 Methylphenyl Fluorosulfonate Research

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 4-Methylphenyl fluorosulfonate, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For this compound, the spectrum would characteristically show signals for the aromatic protons on the p-substituted benzene (B151609) ring and the protons of the methyl group. The aromatic protons typically appear as two distinct doublets due to their ortho and meta positions relative to the fluorosulfonate group, a pattern characteristic of a 1,4-disubstituted benzene ring. The methyl group protons would appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and chemical environment of the carbon atoms. In this compound, distinct signals would be expected for the methyl carbon, the four unique aromatic carbons (due to symmetry), and potentially show coupling with the fluorine atom.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and crucial technique for its characterization. sigmaaldrich.com It provides a single, sharp signal for the fluorine atom in the fluorosulfonate group. The chemical shift of this signal is indicative of the electronic environment around the fluorine nucleus, confirming the presence of the fluorosulfonate moiety. The high receptivity and wide chemical shift range of the ¹⁹F nucleus make this technique particularly informative. sigmaaldrich.com

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.8-8.0DoubletAromatic CH (ortho to -OSO₂F)
¹H~7.2-7.4DoubletAromatic CH (ortho to -CH₃)
¹H~2.4SingletMethyl (-CH₃)
¹³C~150SingletAromatic C-O
¹³C~140SingletAromatic C-CH₃
¹³C~130SingletAromatic CH (ortho to -CH₃)
¹³C~121SingletAromatic CH (ortho to -OSO₂F)
¹³C~21SingletMethyl (-CH₃)
¹⁹F~40-60SingletFluorosulfonate (-SO₂F)

Note: The data in this table are predicted values based on typical chemical shifts for similar functional groups and are for illustrative purposes.

Mass Spectrometry Techniques: LC-MS and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC), it allows for the separation and analysis of complex mixtures.

LC-MS: Liquid Chromatography-Mass Spectrometry would be employed to determine the molecular weight of this compound and to assess its purity. The technique provides a mass-to-charge ratio (m/z) for the molecular ion, which should correspond to the compound's calculated molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the precise elemental formula. This is critical for confirming the identity of a newly synthesized compound and distinguishing it from isomers or compounds with similar nominal masses. Analysis of fluorinated compounds by LC-HRMS is a common strategy for both identification and quantification. fluoromart.comnist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

TechniqueParameterPredicted Value
HRMSMolecular FormulaC₇H₇FO₃S
HRMSExact Mass [M]190.0100
LC-MS (ESI+)Observed Ion [M+Na]⁺m/z 213.0000

Note: The data in this table are calculated values for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Key expected absorption bands include:

S=O Stretching: Strong, characteristic absorptions for the asymmetric and symmetric stretching of the sulfonyl (S=O) bonds, typically found in the 1420-1380 cm⁻¹ and 1200-1170 cm⁻¹ regions, respectively.

S-O-C Stretching: Bands corresponding to the stretching of the S-O-C linkage.

S-F Stretching: An absorption band for the sulfur-fluorine bond.

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region indicating the presence of the benzene ring.

Aromatic and Aliphatic C-H Stretching: Signals just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds. sigmaaldrich.com

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
3000-2850C-H StretchMethyl (-CH₃)
1600-1450C=C StretchAromatic Ring
1420-1380S=O Asymmetric StretchFluorosulfonate (-SO₂F)
1200-1170S=O Symmetric StretchFluorosulfonate (-SO₂F)
~850S-F StretchFluorosulfonate (-SO₂F)

Note: The data in this table are predicted values based on typical IR frequencies for the respective functional groups and are for illustrative purposes.

Electrochemical Characterization by Cyclic Voltammetry

Theoretical and Computational Chemistry Approaches

In conjunction with experimental techniques, theoretical and computational methods provide profound insights into the molecular properties of this compound at an atomic level.

Application of Quantum Mechanical Calculations (e.g., Density Functional Theory, B3LYP-D3, AM1)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the geometric, electronic, and spectroscopic properties of molecules. oakwoodchemical.com DFT methods are widely used due to their favorable balance of accuracy and computational cost.

Density Functional Theory (DFT): DFT calculations can be used to optimize the three-dimensional structure of this compound, predicting bond lengths and angles. Functionals such as B3LYP , often paired with dispersion corrections like -D3 , are commonly used for organic molecules to achieve high accuracy. researchgate.net These calculations can also predict spectroscopic properties, including NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to confirm structural assignments. mdpi.com Furthermore, DFT allows for the calculation of electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into the molecule's reactivity and electronic transitions.

Semi-empirical Methods (e.g., AM1): While less accurate than DFT, semi-empirical methods like AM1 (Austin Model 1) are computationally much faster and can be useful for preliminary calculations on larger systems or for screening purposes.

Table 4: Properties of this compound Predictable by DFT Calculations

PropertyDescriptionComputational Method
Optimized GeometryPrediction of bond lengths, bond angles, and dihedral angles.DFT (e.g., B3LYP-D3/6-31G(d))
NMR Chemical ShiftsCalculation of ¹H, ¹³C, and ¹⁹F chemical shifts to aid in spectral assignment.DFT (GIAO method)
IR FrequenciesCalculation of vibrational frequencies to correlate with experimental IR spectra.DFT (e.g., B3LYP-D3/6-31G(d))
Electronic PropertiesDetermination of HOMO/LUMO energies, molecular electrostatic potential, and dipole moment.DFT (e.g., B3LYP-D3/6-31G(d))

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO Energies)

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Computational chemistry provides powerful tools to investigate the electronic landscape of this compound. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they are the primary orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-8.50
LUMO-1.20
HOMO-LUMO Gap7.30

Note: The values in this table are hypothetical and serve as an illustrative example of the type of data obtained from computational studies. Actual values would need to be determined through specific DFT calculations for this compound.

Computational Studies of Geometry Optimization and Conformer Analysis

The three-dimensional arrangement of atoms in a molecule, its geometry, dictates many of its physical and chemical properties. Computational methods, particularly geometry optimization, are employed to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds, multiple stable conformations (conformers) may exist.

Conformer analysis involves identifying these different stable geometries and determining their relative energies. This is crucial as the observed properties of a compound are often a population-weighted average of the properties of its different conformers. Computational techniques can systematically explore the conformational space to locate various energy minima.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-O-S-F)Relative Energy (kcal/mol)
Anti180°0.00
Gauche60°1.50

Note: This table presents a simplified, hypothetical example. A full conformer analysis would involve multiple dihedral angles and more sophisticated computational methods.

Prediction of Reactivity and Mechanistic Pathways through Computational Modeling

Computational modeling is an invaluable tool for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate activation energies. This information provides a detailed picture of how a reaction proceeds and what factors influence its rate and outcome.

In the case of this compound, computational modeling could be used to investigate its behavior in various chemical transformations. For example, its susceptibility to nucleophilic attack at the sulfur atom is a key aspect of its reactivity. Theoretical calculations can model the approach of a nucleophile and determine the energy profile for the substitution reaction. This can help in understanding whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving an intermediate.

Furthermore, computational studies can predict the regioselectivity and stereoselectivity of reactions involving this compound. By comparing the activation energies for different possible reaction pathways, the most favorable outcome can be predicted. This predictive power is instrumental in designing new synthetic routes and understanding the chemical behavior of this compound under various conditions.

Future Research Directions and Emerging Opportunities for 4 Methylphenyl Fluorosulfonate

Exploration of Novel Catalytic Systems for Fluorosulfonate Transformations

The versatility of aryl fluorosulfonates, including 4-methylphenyl fluorosulfonate, as coupling partners in a variety of catalytic reactions is a rapidly expanding area of research. rsc.org These compounds have emerged as less toxic and more atom-economical alternatives to traditional triflates in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org

Current research has demonstrated the efficacy of both palladium and nickel catalysts in facilitating these transformations. For instance, palladium-catalyzed amination reactions of aryl fluorosulfonates occur under mild conditions with simple catalyst combinations, proving superior to other common aryl electrophiles in certain contexts. acs.org Similarly, nickel-catalyzed aminations have been developed, expanding the toolkit for constructing C-N bonds. acs.org

In the realm of C-C bond formation, palladium- and nickel-catalyzed Suzuki-Miyaura coupling reactions of aryl fluorosulfonates with aryl boronic acids have been extensively studied. rsc.orgacs.org Palladium catalysts, such as Pd(OAc)₂ with PPh₃, have shown broad functional group tolerance, while nickel catalysts offer a more economical alternative, with complementary reactivity profiles. acs.org Palladium systems tend to provide higher yields with electron-poor aryl fluorosulfonates, whereas nickel catalysts are often more effective for electron-rich substrates. acs.org

Beyond Suzuki coupling, aryl fluorosulfonates have been successfully employed in a range of other cross-coupling reactions, including:

Negishi coupling: Reactions with organozinc reagents to form biaryl and alkyl-aryl compounds. rsc.org

Heck reaction: Palladium-catalyzed coupling with alkenes. rsc.org

Sonogashira reaction: Coupling with terminal alkynes to generate substituted alkynes. rsc.orgsemanticscholar.org

Homocoupling reactions: The formation of symmetrical biaryls. rsc.org

Esterification: Palladium-catalyzed carbonylation with aryl formates to produce esters. nih.gov

α-Arylation: Palladium-catalyzed α-arylation of sulfoxonium ylides. rsc.org

Future research in this area is directed towards the discovery of novel catalytic systems that offer enhanced reactivity, selectivity, and broader substrate scope. The development of catalysts based on more abundant and less expensive metals is a key objective, as is the design of ligands that can finely tune the catalytic activity for specific transformations. Furthermore, exploring one-pot procedures, where the aryl fluorosulfonate is generated in situ from the corresponding phenol (B47542) and immediately used in a subsequent cross-coupling reaction, represents a promising avenue for increasing synthetic efficiency. acs.orgacs.org

Expansion of SuFEx Reactivity and Scope in Complex Chemical Synthesis

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry has rapidly emerged as a powerful and versatile tool for the modular assembly of complex molecules. nih.govresearchgate.net This "click chemistry" approach relies on the robust and selectively reactive nature of the S-F bond in compounds like this compound, enabling the efficient formation of stable linkages. nih.govacs.org

A significant recent development is "Accelerated SuFEx Click Chemistry" (ASCC), which utilizes a synergistic catalyst system of a hindered guanidine (B92328) base (BTMG) and hexamethyldisilazane (B44280) (HMDS). nih.gov This method facilitates the rapid and efficient coupling of a wide range of aryl and alkyl alcohols with SuFEx-able hubs, significantly reducing reaction times and catalyst loadings compared to classical SuFEx protocols. nih.gov The power of this approach has been demonstrated by the synthesis of over 100 unique molecules from diverse starting materials. nih.gov

The biocompatibility of SuFEx chemistry makes it particularly attractive for applications in complex biological systems. nih.gov The stability of the resulting sulfonate linkage and the ability of the reaction to proceed under mild, often aqueous, conditions are key advantages. acs.orgsigmaaldrich.com This has spurred the development of SuFEx-based strategies for creating intricate molecular architectures, including those with therapeutic potential. nih.gov

Future research is focused on further expanding the scope of SuFEx reactivity. This includes the development of new SuFEx-able hubs and linkers to access a wider array of molecular diversity. eurekalert.org Overcoming limitations such as the reliance on gaseous reagents and the use of expensive fluoride sources are also key areas of investigation. eurekalert.org The synthesis of chiral SuFEx linkers is another emerging frontier, which will enable the construction of enantiomerically pure complex molecules. eurekalert.org As the library of SuFEx reactions grows, its application in the total synthesis of natural products and the creation of novel functional materials is expected to accelerate significantly.

Advanced Frontiers in Chemical Biology and Therapeutic Discovery Utilizing Fluorosulfonates

Aryl fluorosulfonates, such as this compound, are becoming increasingly valuable tools in chemical biology and drug discovery. acs.orgnih.gov Their unique reactivity allows for the context-dependent covalent modification of specific amino acid residues within proteins, including tyrosine, lysine (B10760008), serine, and histidine. acs.orgnih.gov This targeted reactivity provides a powerful method for probing protein function and developing novel therapeutic agents. nih.gov

One of the key advantages of aryl fluorosulfonates over more reactive sulfonyl fluorides is their enhanced stability and reduced off-target reactivity. acs.org For example, benzene (B151609) fluorosulfate (B1228806) shows negligible reaction with a model protein like albumin under conditions where benzenesulfonyl fluoride extensively labels the protein. acs.orgnih.gov This controlled reactivity makes fluorosulfonates ideal "warheads" for chemical probes designed to investigate the proteome. acs.org

This has led to the development of innovative strategies such as "inverse drug discovery," where libraries of drug-like molecules armed with fluorosulfate warheads are used to identify new protein targets. acs.orgnih.gov Chemoproteomic mapping using fluorosulfate probes is also a promising approach for identifying allosteric inhibitors and modulators of protein-protein interactions, which could lead to new therapeutic modalities. nih.gov

In the realm of therapeutic discovery, the judicious incorporation of fluorine-containing groups, including fluorosulfonates, can significantly influence a molecule's pharmacological properties. Fluorine can alter conformation, pKa, metabolic stability, and membrane permeability, all of which are critical factors in drug design. nih.govnih.gov The development of covalent inhibitors that utilize the fluorosulfate moiety to selectively target proteins is an active area of research. nih.gov These covalent drugs can offer advantages in terms of potency and duration of action compared to their non-covalent counterparts.

Future research will likely focus on the design and synthesis of more sophisticated fluorosulfate-based chemical probes with enhanced selectivity and reporting capabilities. claremont.edu The integration of fluorosulfonates into a wider range of molecular scaffolds will expand their utility in targeting diverse protein families. Furthermore, the development of ¹⁸F-labeled fluorosulfonates holds promise for applications in positron emission tomography (PET) imaging, which could provide valuable insights into drug distribution and target engagement in vivo. nih.gov

Sustainable and Green Chemistry Methodologies for Fluorosulfonate Production

The increasing utility of aryl fluorosulfonates in synthesis and chemical biology has spurred the development of more sustainable and environmentally friendly methods for their production. A key focus is the use of sulfuryl fluoride (SO₂F₂) as a readily available and low-cost source of the fluorosulfate group. rsc.org This approach is more atom-economical compared to traditional methods that may generate more waste. rsc.orgresearchgate.net

The direct conversion of phenols to aryl fluorosulfonates using SO₂F₂ is a convenient and efficient process. researchgate.net This reaction can be performed under relatively mild conditions and is amenable to a wide range of substituted phenols. researchgate.net The development of one-pot procedures where the in situ generated aryl fluorosulfate is directly used in a subsequent reaction, such as a cross-coupling, further enhances the green credentials of this methodology by reducing the number of purification steps and minimizing solvent waste. acs.org

Recent advancements in flow chemistry are also being applied to the synthesis of fluorosulfonates. sciencelink.net Flow systems allow for the safe in situ generation and immediate consumption of potentially hazardous reagents like SO₂F₂, eliminating the need for storage and transport of toxic gases. sciencelink.net This approach not only improves safety but can also significantly accelerate reaction times and improve yields. sciencelink.net For example, the coupling of small molecules with in situ generated SO₂F₂ in a flow reactor can be completed within minutes. sciencelink.net

Future research in this area will likely focus on several key aspects:

Alternative Fluoride Sources: Exploring the use of solid and less hazardous fluorinating agents to replace gaseous SO₂F₂. eurekalert.orgmdpi.com

Catalytic Methods: Developing catalytic methods for the synthesis of aryl fluorosulfonates that can operate under even milder conditions and with lower catalyst loadings.

Solvent Minimization: Investigating solvent-free reaction conditions or the use of greener, recyclable solvents. researchgate.net

Biocatalysis: Exploring the potential of enzymatic methods for the synthesis of fluorosulfonates, which could offer high selectivity and operate under environmentally benign aqueous conditions. researchgate.net

By focusing on these areas, the production of this compound and other valuable fluorosulfonate building blocks can be made more sustainable, aligning with the principles of green chemistry.

Integration with Automated Synthesis and High-Throughput Screening Platforms

The robust and reliable nature of SuFEx click chemistry makes it exceptionally well-suited for integration with automated synthesis and high-throughput screening (HTS) platforms. nih.govchemrxiv.org This synergy has the potential to dramatically accelerate the discovery of new bioactive molecules and materials. chemrxiv.orgjk-sci.com

The development of SuFEx-enabled high-throughput medicinal chemistry allows for the rapid diversification of molecular scaffolds. nih.gov By reacting a core molecule containing a SuFExable hub, such as an iminosulfur oxydifluoride, with a large library of diverse building blocks, hundreds of new analogs can be synthesized in parallel with minimal purification. nih.gov This approach has been successfully used to optimize a modest HTS hit into a potent and drug-like inhibitor of a bacterial cysteine protease. nih.gov

Key to the success of these high-throughput approaches is the ability to perform reactions on a small scale, often in microtiter plates, using robotic liquid handlers. nih.govchemrxiv.org The biocompatibility of many SuFEx reactions allows for the direct screening of the reaction products in biological assays without the need for extensive workup and purification, further streamlining the discovery workflow. nih.govjk-sci.com

Future research is aimed at expanding the repertoire of SuFEx reactions that are compatible with automated platforms. This includes developing new water-compatible SuFEx reactions that can be performed under biologically relevant conditions. jk-sci.com The integration of computational tools for the in silico design of compound libraries and the prediction of reaction outcomes will also play a crucial role in maximizing the efficiency of high-throughput experimentation. youtube.com As these automated platforms become more sophisticated, they will enable the exploration of vast chemical spaces, leading to the rapid identification of molecules with desired properties for a wide range of applications, from drug discovery to materials science.

Q & A

Basic: What experimental techniques are recommended for characterizing the molecular structure and purity of 4-methylphenyl fluorosulfonate?

To confirm the molecular structure and purity, employ X-ray crystallography for unambiguous determination of bond lengths, angles, and crystal packing, as demonstrated in studies of structurally related sulfonyl derivatives . Pair this with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···F, S–O···π) that influence crystallinity . Complement these with NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify chemical shifts and detect impurities, and high-resolution mass spectrometry (HRMS) for molecular ion validation. For thermal stability assessment, use differential scanning calorimetry (DSC) to identify decomposition temperatures.

Basic: How can researchers synthesize this compound with high yield and reproducibility?

A validated method involves reacting 4-methylphenol with sulfuryl fluoride (SO₂F₂) under anhydrous conditions, using tetramethylammonium phenoxide as a base to generate the fluorosulfonate ester in situ . Key parameters:

  • Maintain stoichiometric control (1:1.2 molar ratio of phenol to SO₂F₂).
  • Use aprotic solvents (e.g., THF or DCM) at 0–5°C to minimize side reactions.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
    Yield optimization requires strict exclusion of moisture, as hydrolysis competes with fluorosulfonation .

Advanced: How does the reactivity of this compound compare to sulfonyl fluorides in proximity-enabled SuFEx (Sulfur Fluoride Exchange) reactions?

In protein bioconjugation, fluorosulfonates exhibit lower intrinsic reactivity than sulfonyl fluorides due to electronic and steric factors. For example, fluorosulfonate groups at the meta position (e.g., mFSY) show slower kinetics than sulfonyl fluorides (e.g., SFY) in forming stable linkages with histidine or lysine residues . To mitigate this, design experiments with:

  • pH control (optimal range: 7.5–8.5 for nucleophilic attack).
  • Proximity-enhancing tags (e.g., genetically encoded anchors) to compensate for slower kinetics .
    Contradictions in reported reactivity may arise from orientation effects (para vs. meta substitution) or solvent polarity—validate using kinetic assays (e.g., stopped-flow spectroscopy).

Advanced: What strategies address conflicting data on the hydrolytic stability of this compound in aqueous vs. organic media?

Discrepancies in stability studies often stem from solvent polarity and trace nucleophiles . For example:

  • In aprotic solvents (e.g., DMF), the compound is stable for >48 hours at 25°C.
  • In aqueous buffers (pH > 7), hydrolysis occurs within hours due to OH⁻-mediated cleavage of the S–O bond .
    To resolve contradictions:
  • Conduct accelerated stability tests (e.g., 40°C/75% RH) with HPLC monitoring.
  • Use isotopic labeling (¹⁸O-water) to track hydrolysis pathways.
  • Compare with structurally analogous compounds (e.g., trifluoromethanesulfonates) to isolate electronic vs. steric effects .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF or SO₂).
  • Waste disposal: Segregate fluorosulfonate waste in designated containers for professional treatment, as improper disposal risks environmental fluoride contamination .
  • Emergency procedures: Neutralize spills with calcium carbonate or specialized fluoride-binding agents.

Advanced: How can computational modeling guide the design of this compound derivatives for targeted applications?

  • Perform density functional theory (DFT) calculations to predict reactivity (e.g., Fukui indices for electrophilic S–F bonds) .
  • Use molecular dynamics (MD) simulations to assess solvation effects and interaction energetics in biological systems (e.g., protein binding pockets).
  • Validate models against experimental data (e.g., X-ray crystallography , kinetic profiles ).

Advanced: What analytical challenges arise in quantifying trace degradation products of this compound, and how can they be overcome?

Degradation products like 4-methylphenol and fluoride ions require sensitive detection due to low abundance:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Use a C18 column with negative ion mode for phenolic byproducts.
  • Ion-selective electrodes (ISE): Quantify fluoride ions with a detection limit of 0.1 ppm .
  • Internal standards: Deuterated analogs (e.g., d₃-4-methylphenol) improve quantification accuracy in complex matrices.

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4-Methylphenyl fluorosulfonate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.